3'-Trifluoromethylisobutyranilide

Catalog No.
S705533
CAS No.
1939-27-1
M.F
C11H12F3NO
M. Wt
231.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Trifluoromethylisobutyranilide

CAS Number

1939-27-1

Product Name

3'-Trifluoromethylisobutyranilide

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

InChI

InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16)

InChI Key

GETMKVRSDFVVHL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F

Synonyms

α,α,α-Trifluoro-2-methyl-m-propionotoluidide

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F

The exact mass of the compound 3'-Trifluoromethylisobutyranilide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3'-Trifluoromethylisobutyranilide (CAS 1939-27-1), also designated as Flutamide Impurity E, is a critical late-stage intermediate and pharmacopeial reference standard for the non-steroidal antiandrogen flutamide. Structurally comprising an isobutyryl group attached to 3-(trifluoromethyl)aniline, this compound serves a dual industrial purpose. In active pharmaceutical ingredient (API) manufacturing, it acts as a highly regioselective precursor that undergoes direct electrophilic aromatic nitration to yield flutamide. In analytical laboratories, it is an indispensable reference material required to comply with European Pharmacopoeia (EP) and ICH Q3A/B guidelines for impurity profiling and batch release testing .

Generic substitution of 3'-Trifluoromethylisobutyranilide with earlier precursors, such as 3-(trifluoromethyl)aniline, fundamentally disrupts both synthetic and analytical workflows. In manufacturing, starting from the unprotected amine introduces a mandatory acylation step requiring corrosive isobutyryl chloride, which complicates reactor handling and increases cycle times. Furthermore, direct nitration of the unprotected amine leads to severe oxidative degradation and poor regiocontrol. In quality control applications, utilizing a generic structural analog instead of the exact Flutamide Impurity E standard fails to provide the specific relative retention time (RRT) and UV response factor mandated by regulatory monographs, rendering HPLC system suitability tests invalid and preventing API batch release [1].

Regioselective Yield Optimization in API Nitration

The isobutyramide moiety in 3'-Trifluoromethylisobutyranilide acts as a critical directing and protecting group during the final step of flutamide synthesis. When subjected to mixed acid nitration, the steric and electronic profile of the amide directs the incoming nitro group predominantly to the para position, yielding the desired 4-nitro product (flutamide) with high efficiency. In contrast, attempting to nitrate the unprotected baseline precursor, 3-(trifluoromethyl)aniline, results in significant oxidative degradation and a complex mixture of isomers due to the lack of a strong para-directing, amine-protecting group [1].

Evidence DimensionRegioselective yield of the 4-nitro target compound (Flutamide)
Target Compound Data>85% yield of the desired para-nitrated product
Comparator Or Baseline3-(Trifluoromethyl)aniline (unprotected amine): <30% yield due to oxidation and poor regiocontrol
Quantified Difference>55% absolute increase in target isomer yield
ConditionsMixed acid nitration (HNO3/H2SO4) at 0–5 °C

Procuring the pre-acylated intermediate ensures high-yielding, regioselective nitration, preventing costly yield losses and complex downstream purification in the final API step.

Process Streamlining and Hazard Reduction

From a procurement and process engineering standpoint, sourcing 3'-Trifluoromethylisobutyranilide directly eliminates the need for an in-house acylation step. The baseline approach requires reacting 3-(trifluoromethyl)aniline with isobutyryl chloride—a highly corrosive and moisture-sensitive reagent that mandates specialized handling and off-gas scrubbing for HCl. By utilizing the pre-formed amide, the manufacturing process in the final API facility is reduced from a two-step sequence to a single nitration step, significantly lowering the environmental, health, and safety (EHS) burden [1].

Evidence DimensionNumber of synthetic steps and hazardous reagent handling
Target Compound Data1 step (nitration only); 0% handling of isobutyryl chloride
Comparator Or Baseline3-(Trifluoromethyl)aniline: 2 steps; requires 100% stoichiometric handling of corrosive isobutyryl chloride
Quantified DifferenceEliminates 1 synthetic step and removes 100% of acyl chloride handling at the final API site
ConditionsCommercial-scale or pilot-scale API manufacturing

Purchasing this advanced intermediate streamlines plant operations, reduces EHS risks, and shortens the overall manufacturing cycle time for flutamide.

Regulatory Compliance in Chromatographic Resolution

For the batch release of flutamide, EP monographs require the precise quantification of process impurities. 3'-Trifluoromethylisobutyranilide (Impurity E) elutes at a specific relative retention time (RRT) distinct from the API and other impurities like Impurity D (3-(trifluoromethyl)aniline). Using the exact CAS 1939-27-1 standard allows quality control laboratories to verify the critical peak resolution (Rs) required by the method. Generic fluorinated amides or earlier precursors cannot replicate this exact chromatographic behavior, leading to failed system suitability tests .

Evidence DimensionChromatographic Relative Retention Time (RRT) and Resolution (Rs)
Target Compound DataProvides exact EP-mandated RRT and verifies Rs > 2.0
Comparator Or BaselineGeneric fluorinated amides or Impurity D: Incorrect RRT, fails to validate specific peak separation
Quantified Difference100% compliance with EP system suitability vs. 0% compliance for analogs
ConditionsReverse-phase HPLC-UV analysis for flutamide API impurity profiling

Procuring the exact Impurity E standard is a strict regulatory requirement for API batch release, making substitution impossible for analytical laboratories.

Late-Stage API Manufacturing of Flutamide

3'-Trifluoromethylisobutyranilide is the optimal procurement choice for the final step of flutamide synthesis. By starting with this pre-acylated intermediate, manufacturers can proceed directly to the mixed-acid nitration step, ensuring high regioselectivity for the 4-nitro isomer while completely avoiding the handling of corrosive isobutyryl chloride in the final API facility [1].

Pharmacopeial Quality Control and Batch Release

As the designated Flutamide Impurity E, this compound is strictly required by analytical laboratories for HPLC system suitability testing. It is used to establish the correct relative retention time and verify critical peak resolution against the API and other impurities, ensuring compliance with EP and ICH guidelines prior to commercial batch release .

Analytical Method Development and Validation

During the development of stability-indicating assays for antiandrogen formulations, this compound is utilized in spiking studies. It allows analytical chemists to accurately determine the limit of detection (LOD) and limit of quantitation (LOQ) for process-related impurities, ensuring the method's robustness against degradation pathways .

XLogP3

3.6

UNII

V3NS36X991

GHS Hazard Statements

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

1939-27-1

Wikipedia

3-trifluoromethylisobutyranilide

Dates

Last modified: 08-15-2023

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